3-(3-Methoxyphenyl)cyclobutan-1-one
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Overview
Description
3-(3-Methoxyphenyl)cyclobutan-1-one is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclobutanone ring substituted with a 3-methoxyphenyl group
Scientific Research Applications
3-(3-Methoxyphenyl)cyclobutan-1-one has a wide range of scientific research applications, including:
Biology: The compound may be used in studies involving biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of 3-vinylanisole with N,N-Dimethylacetamide . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the cyclobutanone ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, which are essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)cyclobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, the reaction with chlorodiphenylphosphine in the presence of DIPEA and molecular sieves can lead to the formation of specific derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. These interactions can influence biological processes and pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)cyclobutan-1-one: This compound is similar in structure but has a methoxy group at the 4-position instead of the 3-position.
Cyclobutanone, 3-(3-methoxyphenyl)-: Another name for 3-(3-Methoxyphenyl)cyclobutan-1-one, highlighting its structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a cyclobutanone ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-4-2-3-8(7-11)9-5-10(12)6-9/h2-4,7,9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWMCQQBNNYEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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